molecular formula C17H12BrNO4S B273298 3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid

3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid

Cat. No. B273298
M. Wt: 406.3 g/mol
InChI Key: IOXYYSWDFMJDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid, also known as BNSB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid's mechanism of action involves its ability to bind to specific target molecules, such as proteins and metal ions, through electrostatic and hydrophobic interactions. This binding can induce changes in the conformation and activity of the target molecule, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis. This compound's ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for cancer therapy. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may have potential applications in treating other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid in lab experiments is its high selectivity and specificity for certain target molecules. This can lead to more accurate and reliable results compared to other probes and ligands. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other methods to improve its solubility.

Future Directions

Future research on 3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid could focus on developing more efficient synthesis methods to improve yield and purity, as well as exploring its potential applications in other fields, such as materials science and environmental monitoring. Additionally, further studies could investigate the mechanisms underlying this compound's effects on cancer cells and other diseases, as well as identifying potential side effects and toxicity. Overall, this compound's unique properties make it a valuable tool for scientific research and a promising candidate for further development in various fields.

Synthesis Methods

3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-naphthalenesulfonic acid with sodium nitrite and hydrochloric acid. The resulting product is then treated with sodium hydroxide and 3-aminobenzoic acid to yield this compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of this compound.

Scientific Research Applications

3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid has been found to have various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, as a ligand for metal ions, and as a potential drug candidate for treating cancer and other diseases. This compound's ability to selectively bind to certain proteins and metal ions makes it a valuable tool for studying their functions and interactions.

properties

Molecular Formula

C17H12BrNO4S

Molecular Weight

406.3 g/mol

IUPAC Name

3-[(4-bromonaphthalen-1-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H12BrNO4S/c18-15-8-9-16(14-7-2-1-6-13(14)15)24(22,23)19-12-5-3-4-11(10-12)17(20)21/h1-10,19H,(H,20,21)

InChI Key

IOXYYSWDFMJDKY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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